REACTION_CXSMILES
|
B(Br)(Br)Br.C[O:6][C:7]1[CH:8]=[C:9]([S:13]([NH:16][CH2:17][CH2:18][N:19]2[CH2:24][CH2:23][O:22][CH2:21][CH2:20]2)(=[O:15])=[O:14])[CH:10]=[CH:11][CH:12]=1>C(Cl)Cl>[OH:6][C:7]1[CH:8]=[C:9]([S:13]([NH:16][CH2:17][CH2:18][N:19]2[CH2:20][CH2:21][O:22][CH2:23][CH2:24]2)(=[O:15])=[O:14])[CH:10]=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
20 mL
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Type
|
reactant
|
Smiles
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B(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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COC=1C=C(C=CC1)S(=O)(=O)NCCN1CCOCC1
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After 2 h at 0° C. the mixture was re-cooled to −78° C.
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Duration
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2 h
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Type
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CUSTOM
|
Details
|
quenched with sat. aq. NaHCO3 solution
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Type
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TEMPERATURE
|
Details
|
to warm to rt
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc
|
Type
|
WASH
|
Details
|
the organic layers was washed with H2O and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1)S(=O)(=O)NCCN1CCOCC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |